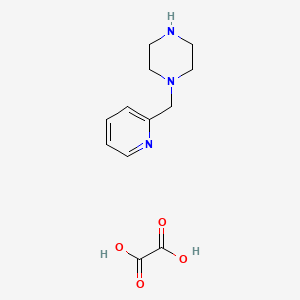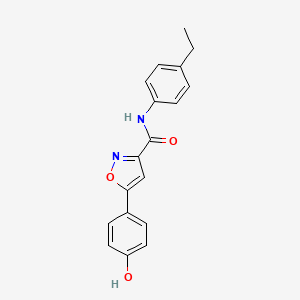![molecular formula C22H18N8 B6136684 1-(4-Methylphenyl)-5-{4-[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-YL]phenyl}-1H-1,2,3,4-tetrazole](/img/structure/B6136684.png)
1-(4-Methylphenyl)-5-{4-[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-YL]phenyl}-1H-1,2,3,4-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylphenyl)-5-{4-[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-YL]phenyl}-1H-1,2,3,4-tetrazole is a complex organic compound that belongs to the class of tetrazoles. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and material science due to their unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylphenyl)-5-{4-[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-YL]phenyl}-1H-1,2,3,4-tetrazole typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cycloaddition reaction of azides with nitriles under acidic or basic conditions.
Coupling Reactions: The tetrazole moiety is then coupled with 4-methylphenyl groups using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: Large-scale batch reactors are used to carry out the cycloaddition and coupling reactions.
Continuous Flow Reactors: For higher efficiency and yield, continuous flow reactors may be employed.
Purification Systems: Advanced purification systems like high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylphenyl)-5-{4-[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-YL]phenyl}-1H-1,2,3,4-tetrazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted tetrazoles with various functional groups.
Scientific Research Applications
1-(4-Methylphenyl)-5-{4-[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-YL]phenyl}-1H-1,2,3,4-tetrazole has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for designing drugs with anti-inflammatory, antiviral, and anticancer properties.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Material Science: Utilized in the development of advanced materials with unique electronic and optical properties.
Agriculture: Investigated for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)-5-{4-[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-YL]phenyl}-1H-1,2,3,4-tetrazole involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways Involved: It may inhibit enzyme activity or modulate receptor signaling pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methylphenyl)-1H-1,2,3,4-tetrazole: A simpler tetrazole derivative with similar reactivity.
5-Phenyl-1H-tetrazole: Another tetrazole compound with different substituents.
1-(4-Methoxyphenyl)-1H-1,2,3,4-tetrazole: A tetrazole with a methoxy group instead of a methyl group.
Uniqueness
1-(4-Methylphenyl)-5-{4-[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-YL]phenyl}-1H-1,2,3,4-tetrazole is unique due to its dual tetrazole rings and the presence of 4-methylphenyl groups, which confer distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-(4-methylphenyl)-5-[4-[1-(4-methylphenyl)tetrazol-5-yl]phenyl]tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N8/c1-15-3-11-19(12-4-15)29-21(23-25-27-29)17-7-9-18(10-8-17)22-24-26-28-30(22)20-13-5-16(2)6-14-20/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPGPAHWPJVRAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)C3=CC=C(C=C3)C4=NN=NN4C5=CC=C(C=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-CHLORO-N-{1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}BENZAMIDE](/img/structure/B6136605.png)
![7-(cyclohexylmethyl)-2-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6136612.png)
![4-(2-thienylcarbonyl)-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B6136618.png)
![2-methoxy-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)acetamide](/img/structure/B6136621.png)

![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B6136630.png)

![2-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2-oxazinane](/img/structure/B6136663.png)
![1-[(2-Chlorophenyl)methyl]-4-[(1-methylimidazol-2-yl)methylamino]pyrrolidin-2-one](/img/structure/B6136669.png)
![1-{4-[2-(3-methyl-1-piperazinyl)ethoxy]phenyl}-1-propanone](/img/structure/B6136689.png)
![N-[2-(6-methylpyridin-2-yl)ethyl]-2-[3-oxo-1-(3-phenylpropyl)piperazin-2-yl]acetamide](/img/structure/B6136693.png)
![2-(dimethylamino)-7-[5-(3-hydroxy-3-methylbut-1-yn-1-yl)-2-furoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6136698.png)
![2-ethoxy-4-[(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate](/img/structure/B6136703.png)

